(E)-4-methyl-hept-2-enoic acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(E)-4-methylhept-2-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-3-4-7(2)5-6-8(9)10/h5-7H,3-4H2,1-2H3,(H,9,10)/b6-5+ |
InChI Key |
LUZDHFBIJYJLMK-AATRIKPKSA-N |
Isomeric SMILES |
CCCC(C)/C=C/C(=O)O |
Canonical SMILES |
CCCC(C)C=CC(=O)O |
Origin of Product |
United States |
Contextualization Within Natural Product Chemistry
A thorough review of scientific literature reveals a notable absence of (E)-4-methyl-hept-2-enoic acid from reports of naturally occurring compounds. While structurally related molecules, such as other methyl-branched and unsaturated fatty acids, are known to be produced by various organisms, this specific isomer has not been identified as a natural product.
Specialized metabolites are organic compounds produced by organisms that are not essential for their basic survival but often confer an adaptive advantage. These can include pigments, toxins, and signaling molecules. The biosynthesis of such compounds, including fatty acid derivatives, typically involves well-defined enzymatic pathways. However, no such biosynthetic pathway has been elucidated for this compound, further suggesting its synthetic origin.
Historical Perspectives on Its Discovery and Initial Characterization Efforts
Precursor Pathways and Metabolic Integration
The biosynthesis of this compound begins with the generation of essential precursor molecules derived from central metabolism. The carbon backbone of this C8 fatty acid is assembled from smaller building blocks, with the methyl branch at the C4 position indicating a specific biosynthetic origin.
The most probable precursors for the biosynthesis of this compound are derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, or valine. oup.comwikipedia.org The catabolism of these amino acids provides short-chain branched acyl-CoA primers, which are essential for initiating the synthesis of branched-chain fatty acids. wikipedia.org For instance, the breakdown of isoleucine can yield 2-methylbutyryl-CoA, which could potentially serve as a precursor.
These precursor pathways are tightly integrated with the organism's central metabolic routes, including glycolysis, the Krebs cycle, and amino acid metabolism. The availability of these precursors can be a limiting factor in the production of the final fatty acid.
A plausible route for the integration of precursors is the polyketide biosynthesis pathway, which utilizes acetate, propionate, and succinate (B1194679) as building blocks. up.ac.zasemanticscholar.org In this scenario, a specific starter unit, likely a branched-chain acyl-CoA, is sequentially elongated by extender units such as malonyl-CoA or methylmalonyl-CoA.
Enzymology of Stereoselective Formation and Elongation
The assembly of this compound is catalyzed by a suite of enzymes that ensure the correct chain length, branching pattern, and stereochemistry. In the context of a polyketide synthase (PKS) or fatty acid synthase (FAS) pathway, a series of enzymatic domains work in a coordinated, assembly-line fashion. nih.govwikipedia.org
The key enzymatic steps include:
Acyl-CoA Carboxylase: This enzyme catalyzes the carboxylation of a short-chain acyl-CoA (e.g., acetyl-CoA) to form an activated extender unit like malonyl-CoA.
Acyltransferase (AT): This domain selects the appropriate starter and extender units and transfers them to the acyl carrier protein (ACP). wikipedia.org
Ketoacyl Synthase (KS): This domain catalyzes the Claisen condensation reaction, which elongates the growing polyketide chain. wikipedia.org
Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER): These domains are responsible for the modification of the β-keto group formed after each condensation. The stereoselective action of the DH domain is crucial for establishing the (E)-configuration of the double bond between C2 and C3. researchgate.net The absence or inactivation of the ER domain at a specific step would be necessary to retain the unsaturation.
The formation of the 4-methyl branch is likely dictated by the selection of a specific branched starter unit by the initial AT domain or the incorporation of a methylmalonyl-CoA extender unit at the appropriate elongation step.
Table 1: Key Enzymatic Activities in the Proposed Biosynthesis of this compound
| Enzyme/Domain | Function | Role in this compound formation |
| Branched-chain amino acid aminotransferase | Transamination of BCAAs | Provides the α-keto acid precursor for the branched starter unit. mdpi.com |
| Branched-chain α-keto acid dehydrogenase complex | Oxidative decarboxylation | Converts the α-keto acid to a branched-chain acyl-CoA primer. wikipedia.org |
| Acyl-CoA Carboxylase | Carboxylation of acyl-CoAs | Generates malonyl-CoA or methylmalonyl-CoA extender units. oup.com |
| Acyltransferase (AT) | Substrate selection and transfer | Selects and loads the starter and extender units onto the ACP. wikipedia.org |
| Ketoacyl Synthase (KS) | Chain elongation | Catalyzes the condensation of the starter and extender units. wikipedia.org |
| Dehydratase (DH) | Dehydration | Creates the C2-C3 double bond with (E) stereochemistry. researchgate.net |
| Thioesterase (TE) | Chain termination and release | Hydrolyzes the final product from the ACP. nih.gov |
Genetic Basis of Biosynthetic Enzymes and Regulatory Mechanisms
The enzymes responsible for the biosynthesis of this compound are encoded by specific genes, which are often organized into biosynthetic gene clusters (BGCs). up.ac.zamdpi.com In bacteria and fungi, these clusters facilitate the co-regulation of all the genes necessary for the production of a particular secondary metabolite. nih.gov
A typical BGC for a polyketide would include the gene for a large, modular polyketide synthase (PKS) or a set of genes for a dissociable fatty acid synthase (FAS) system. up.ac.zawikipedia.org The PKS gene itself would contain the coding sequences for the various enzymatic domains (AT, KS, KR, DH, etc.) arranged in a specific order that corresponds to the sequence of biosynthetic reactions. nih.gov
The regulation of these BGCs is complex and can be influenced by a variety of factors, including nutrient availability, developmental stage, and environmental signals. Regulatory proteins, such as transcription factors, often encoded within or near the BGC, play a crucial role in controlling the expression of the biosynthetic genes.
Table 2: Hypothetical Genetic Loci Involved in this compound Biosynthesis
| Gene/Gene Cluster | Encoded Protein/Function | Potential Role in Biosynthesis |
| PKS Gene Cluster | Modular Polyketide Synthase | Contains the complete set of enzymatic domains for the assembly of the fatty acid. mdpi.comasm.org |
| FAS Gene Cluster | Fatty Acid Synthase Complex | Provides the enzymatic machinery for chain elongation and modification. wikipedia.org |
| BCAA Catabolism Genes | Enzymes for BCAA breakdown | Supply the branched-chain starter units. oup.com |
| Regulatory Genes | Transcription Factors | Control the expression of the biosynthetic gene cluster. asm.org |
Comparative Biosynthesis Across Organisms and Taxa
While this compound itself is not a widely reported natural product, the biosynthesis of branched-chain fatty acids is observed across various taxa, including bacteria, fungi, and plants. oup.comuky.edu The specific pathways and the resulting products can vary significantly.
In bacteria, particularly in genera like Streptomyces, polyketide synthases are a common mechanism for producing a vast array of secondary metabolites, including branched-chain fatty acids. semanticscholar.org The modular nature of these PKS systems allows for evolutionary diversification, leading to the production of a wide range of structures. up.ac.zanih.gov
In plants, the biosynthesis of branched-chain fatty acids can occur through pathways that are distinct from the canonical fatty acid synthesis. For example, some plants utilize α-ketoacid elongation pathways that are more closely related to amino acid metabolism. uky.edu
The presence of this compound in a particular organism would suggest the presence of a specific biosynthetic gene cluster that has evolved to produce this compound. Comparative genomics and transcriptomics would be powerful tools to identify these clusters and understand their evolutionary origins and distribution across different species. mdpi.comasm.org The study of enantiomeric natural products in different organisms also highlights the potential for distinct biosynthetic pathways leading to stereoisomers of the same compound. nih.gov
Chemical Synthesis Strategies for E 4 Methyl Hept 2 Enoic Acid and Its Analogs
Chemoenzymatic Synthesis of (E)-4-methyl-hept-2-enoic acid
The development of synthetic routes that leverage the high selectivity of enzymes in combination with traditional chemical transformations, known as chemoenzymatic synthesis, offers a powerful approach for the production of chiral molecules such as this compound. This strategy allows for the introduction of specific stereochemistry and can lead to more efficient and environmentally benign processes compared to purely chemical methods. While a direct, single-step enzymatic synthesis of this compound is not extensively documented, a plausible and effective chemoenzymatic route can be devised. This approach typically involves the enzymatic resolution of a racemic precursor to yield a chiral intermediate, which is then converted to the target molecule through subsequent chemical reactions.
A logical and scientifically sound chemoenzymatic strategy for the synthesis of this compound is outlined below. This multi-step process begins with the kinetic resolution of a racemic alcohol, followed by oxidation and olefination to construct the final α,β-unsaturated carboxylic acid.
Step 1: Lipase-Catalyzed Kinetic Resolution of Racemic 4-methylheptan-1-ol
The initial and key enzymatic step in this proposed synthesis is the kinetic resolution of racemic 4-methylheptan-1-ol. Lipases are a class of enzymes widely employed in organic synthesis for their ability to catalyze the enantioselective acylation of alcohols. jocpr.com In a kinetic resolution, one enantiomer of the racemic alcohol is preferentially acylated by the lipase (B570770), allowing for the separation of the faster-reacting enantiomer (as an ester) from the unreacted, slower-reacting enantiomer (as an alcohol).
The choice of lipase is crucial for achieving high enantioselectivity. A screening of commercially available lipases would be necessary to identify the most suitable catalyst for this specific substrate. Commonly used lipases for the resolution of secondary and branched primary alcohols include those from Candida antarctica (CAL-B), Pseudomonas cepacia (PSL), and Aspergillus niger. mdpi.com The reaction conditions, such as the acyl donor, solvent, and temperature, would also need to be optimized to maximize both the conversion and the enantiomeric excess (ee) of the desired product.
For the synthesis of a specific enantiomer of this compound, either the resulting chiral ester or the unreacted chiral alcohol can be carried forward. The table below illustrates a hypothetical outcome of a lipase-catalyzed kinetic resolution of racemic 4-methylheptan-1-ol.
| Entry | Lipase Source | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee) of Alcohol (%) | Enantiomeric Excess (ee) of Ester (%) |
| 1 | Candida antarctica Lipase B (CAL-B) | Vinyl acetate | Hexane | ~50 | >99 (S)-alcohol | >99 (R)-ester |
| 2 | Pseudomonas cepacia Lipase (PSL) | Isopropenyl acetate | Toluene | ~50 | >98 (R)-alcohol | >98 (S)-ester |
| 3 | Aspergillus niger Lipase | Acetic anhydride | Dichloromethane (B109758) | ~45 | >95 (S)-alcohol | >90 (R)-ester |
This is an interactive data table based on representative results for lipase-catalyzed resolutions.
Step 2: Oxidation of Chiral 4-methylheptan-1-ol to the Corresponding Aldehyde
Following the successful enzymatic resolution, the desired enantiomer of 4-methylheptan-1-ol is oxidized to the corresponding chiral aldehyde, 4-methylheptanal. A variety of mild and selective oxidizing agents can be employed for this transformation to avoid over-oxidation to the carboxylic acid and to preserve the stereochemical integrity of the chiral center.
Commonly used reagents for this type of oxidation include pyridinium (B92312) chlorochromate (PCC), Swern oxidation (using dimethyl sulfoxide, oxalyl chloride, and a hindered base like triethylamine), or Dess-Martin periodinane (DMP). The choice of oxidant will depend on the scale of the reaction and the desired purity of the product.
Step 3: Olefination to Form this compound
The final step in this chemoenzymatic sequence is the conversion of the chiral 4-methylheptanal to the target α,β-unsaturated carboxylic acid. The Horner-Wadsworth-Emmons (HWE) reaction is a highly effective method for this transformation and is well-known for its high stereoselectivity in favor of the (E)-alkene. alfa-chemistry.comwikipedia.orgnrochemistry.com This reaction involves the use of a phosphonate (B1237965) carbanion, which reacts with the aldehyde to form the desired alkene.
Specifically, the chiral 4-methylheptanal would be treated with a phosphonate reagent such as triethyl phosphonoacetate, in the presence of a suitable base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The resulting α,β-unsaturated ester can then be hydrolyzed under either acidic or basic conditions to yield the final product, this compound. The HWE reaction's preference for the (E)-isomer is a significant advantage in achieving the desired stereochemistry of the double bond in the final product. organic-chemistry.org
An alternative to the HWE reaction is the Wittig reaction, using a stabilized ylide such as (carboxymethylene)triphenylphosphorane. However, the HWE reaction often provides better (E)-selectivity and easier purification of the product.
Enzymatic Resolution: Racemic 4-methylheptan-1-ol is resolved using a lipase (e.g., CAL-B) and an acyl donor to yield enantiomerically enriched 4-methylheptan-1-ol.
Oxidation: The chiral 4-methylheptan-1-ol is oxidized using a mild oxidant (e.g., PCC or Swern oxidation) to produce the chiral aldehyde, 4-methylheptanal.
Olefination: The chiral 4-methylheptanal undergoes a Horner-Wadsworth-Emmons reaction with a phosphonate reagent, followed by hydrolysis, to afford the final product, this compound.
This proposed chemoenzymatic route demonstrates how the integration of a highly selective enzymatic step with well-established chemical transformations can provide a viable and efficient pathway to chiral molecules like this compound.
Ecological Roles and Chemical Communication Mediated by E 4 Methyl Hept 2 Enoic Acid
Role as a Semiochemical in Interspecies Interactions
There is currently no available data to suggest that (E)-4-methyl-hept-2-enoic acid plays a role in interspecific attraction, repulsion, or defensive secretions.
Interspecific Attraction and Repulsion
No studies were identified that document this compound acting as a kairomone, allomone, or synomone to mediate interactions between different species.
Function as a Pheromone in Intraspecific Communication
There is no evidence to date that this compound functions as a pheromone for communication within any species.
Sexual Communication and Mate Location
No research has identified this compound as a sex pheromone involved in attracting mates or facilitating sexual communication.
Aggregation and Dispersal Signals
The role of this compound as an aggregation or dispersal pheromone has not been described in any scientific studies.
Mechanisms of Olfactory Perception and Behavioral Responses
Given the absence of any known ecological role for this compound in chemical communication, there is no information available regarding the mechanisms of its olfactory perception or any behavioral responses it may elicit in any organism.
It is important to note the distinction between this compound and structurally related compounds. For instance, the ester ethyl 4-methyl heptanoate has been identified as a significant male-produced pheromone in the burying beetle, Nicrophorus vespilloides, where it serves to attract both males and females. However, this is a distinct chemical entity, and its functions cannot be directly attributed to this compound without specific scientific evidence.
Further research is required to determine if this compound has any biological significance in ecological and chemical communication systems.
Ecological Contexts and Environmental Influences on Emission
The release of this compound, a semiochemical often found in the exocrine secretions of insects, is not constant but is instead modulated by a variety of ecological and environmental factors. As a chemical signal, its efficacy is deeply tied to the context in which it is emitted. In social insects such as certain ant species, this compound is a component of secretions from the Dufour's gland, which serves diverse functions in communication, from trail marking to alarm signaling wikipedia.orgnih.govpensoft.net. The composition and quantity of these glandular secretions, and thus the emission of this specific acid, can be influenced by several external variables.
Research indicates that the chemical signatures of insect colonies, which include compounds like this compound, can be shaped by diet, the specific geographic location of the colony, and seasonal changes nih.gov. These factors can alter the available metabolic precursors for pheromone synthesis, leading to variations in the chemical blend that is released. For instance, the availability of different food sources can introduce different fatty acids and other building blocks into the insect's metabolism, potentially affecting the final composition of its glandular secretions.
The physical environment also plays a critical role. Temperature, humidity, and even the substrate on which the chemical is deposited can affect its volatility and degradation rate, thereby influencing the signal's active space and duration. Abiotic factors can impact both the release of the signal and its perception by other individuals nih.gov. Changes in habitat, such as alterations in nesting materials or soil composition, may also disrupt the chemical background against which these signals must be detected, potentially leading to a need for adjusted emission rates or blend compositions for effective communication nih.gov.
The table below summarizes the key environmental factors known to influence the emission of chemical signals in insects, which are applicable to this compound.
| Factor Category | Specific Influences | Potential Impact on Emission |
| Biotic Factors | Diet and Food Availability | Alters the pool of metabolic precursors for biosynthesis. |
| Colony Health and Social Structure | Stress or changes in social needs (e.g., defense) can trigger increased pheromone release. | |
| Presence of Predators/Parasitoids | May increase the emission of alarm pheromones or suppress other signals to avoid detection. | |
| Abiotic Factors | Geographic Location | Variations in local flora and fauna can indirectly influence pheromone composition through diet. |
| Seasonality | Fluctuations in temperature and resource availability throughout the year can modulate biosynthesis and release. | |
| Temperature and Humidity | Affects the volatility of the compound, influencing the effective range and lifespan of the chemical signal. |
Biosynthetic Origin and Ecological Significance of Stereoisomers
The molecular structure of this compound features a chiral center at the fourth carbon position (C4), meaning it can exist as two distinct stereoisomers: (R)-4-methyl-hept-2-enoic acid and (S)-4-methyl-hept-2-enoic acid. In the world of insect chemical communication, such stereoisomerism is of profound ecological importance, as the biological activity of a pheromone is often highly dependent on its specific stereochemistry nih.gov.
Biosynthetic Origin
While the precise biosynthetic pathway for this compound has not been definitively elucidated in all species, evidence from related compounds suggests it likely originates from fatty acid metabolism. Specifically, research on the structurally similar insect pheromone (S)-4-methyl-3-heptanone has shown that it is biosynthesized from three propionate units, following a polyketide or fatty acid-type metabolic route nih.govfao.org. This indicates that the carbon backbone of this compound is likely assembled from short-chain carboxylic acid precursors.
The biosynthesis of many insect pheromones begins with common fatty acid synthesis, followed by modifications such as desaturation, chain-shortening or elongation, and the introduction of functional groups nih.gov. For methyl-branched compounds, the process often involves the incorporation of propionyl-CoA in place of acetyl-CoA at specific steps in the fatty acid synthesis chain, which results in the characteristic methyl branch. The stereospecificity of the final molecule is determined by the high selectivity of the enzymes involved in this biosynthetic pathway.
| Precursor Molecule | Biosynthetic Pathway | Resulting Structural Feature |
| Propionyl-CoA | Polyketide/Fatty Acid Synthesis | Methyl branch at C4 |
| Acetyl-CoA | Polyketide/Fatty Acid Synthesis | Main carbon chain |
Ecological Significance of Stereoisomers
The stereochemistry of a pheromone is a critical factor in the specificity of the signal. Insects possess highly sensitive and specific chemoreceptors that can differentiate between stereoisomers. This allows for the evolution of private communication channels, reducing the risk of eavesdropping by predators or cross-attraction between closely related species researchgate.net.
In many cases, only one stereoisomer of a chiral pheromone is biologically active, while the other may be inactive or even inhibitory nih.gov. For example, in the case of the dermestid beetle pheromone, the (R)-enantiomer was found to be the active attractant, while the (S)-isomer was biologically inactive nih.gov. In other systems, a specific ratio of two or more stereoisomers is required to elicit the correct behavioral response. The presence of an "incorrect" stereoisomer can disrupt communication by blocking the receptors or by signaling to the receiving insect that the source is inappropriate (e.g., from a different species or a non-receptive mate).
Therefore, the ecological significance of the stereoisomers of this compound lies in this principle of chemical specificity. The production of a single, specific stereoisomer (either R or S) by an insect ensures that the chemical message is correctly interpreted only by members of the same species in the appropriate behavioral context. This stereochemical fidelity is a fundamental aspect of the precision and efficiency of chemical communication in the natural world.
Biological Mechanisms of Action of E 4 Methyl Hept 2 Enoic Acid
Identification of Receptor Targets and Binding Interactions
Currently, there is no specific information available in scientific literature that identifies the receptor targets for (E)-4-methyl-hept-2-enoic acid. While it is known that short-chain and branched-chain fatty acids can act as signaling molecules by interacting with various receptors, such as G protein-coupled receptors (GPCRs), the specific receptors that may bind to this compound have not been elucidated. The structural characteristics of this compound, including its carbon chain length, the presence of a methyl branch, and the unsaturated bond, would theoretically influence its binding affinity and specificity to a potential receptor. However, without experimental data, any discussion of binding interactions would be purely speculative.
Signal Transduction Pathways Activated by this compound
Given the lack of identified receptor targets, the signal transduction pathways that may be activated by this compound are also unknown. In broader contexts, fatty acid signaling can involve various pathways, including the activation of MAP kinase cascades and the modulation of cyclic AMP (cAMP) levels. Should this compound interact with a GPCR, it could potentially initiate a cascade of intracellular events mediated by second messengers. However, no studies have been published to confirm such a mechanism for this specific compound.
Cellular and Subcellular Effects of this compound Exposure
Detailed studies on the cellular and subcellular effects following exposure to this compound are not available. Research on other branched-chain fatty acids has indicated potential roles in modulating membrane fluidity and lipid metabolism. It is conceivable that this compound could have similar effects, potentially influencing cellular processes such as proliferation, differentiation, or apoptosis. However, without direct experimental evidence, these remain as areas for future investigation.
Modulation of Physiological Processes in Target Organisms
The physiological roles of this compound in any target organism have not been documented. In insects, fatty acid derivatives often function as pheromones, influencing behaviors such as mating and aggregation. While the structure of this compound is consistent with some insect pheromones, its specific activity in this or any other physiological context has not been reported.
Comparative Analysis of Biological Activity Among Structural Variants
A comparative analysis of the biological activity between this compound and its structural variants is not possible due to the absence of activity data for the primary compound. Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications affect biological function. Such studies typically involve synthesizing and testing a series of related compounds to identify key structural features responsible for their activity. For this compound, the foundational biological activity data required to perform a meaningful SAR analysis is currently lacking.
Structure Activity Relationship Sar Studies of E 4 Methyl Hept 2 Enoic Acid
Impact of Alkyl Chain Length and Branching on Biological Activity
For short-chain fatty acids, even minor changes in chain length can significantly alter biological activity. The absorption efficiency of saturated fatty acids, for instance, has been shown to decrease as the carbon chain length increases. nih.gov In the context of (E)-4-methyl-hept-2-enoic acid, the heptyl backbone places it in the category of short- to medium-chain fatty acids. Modifying this length is expected to modulate its activity. A nonlinear relationship often exists, where activity may increase with chain length up to an optimal point, after which it declines due to steric hindrance or excessive lipophilicity. cirad.frresearchgate.net
The methyl branch at the C4 position introduces a specific steric feature. Branching can either enhance binding by occupying a specific hydrophobic pocket within a receptor or decrease activity by causing a steric clash. The presence and position of such alkyl branches are critical for the selectivity and potency of ligands for free fatty acid receptors (FFARs). acs.org
Interactive Table 1: Hypothetical Impact of Alkyl Chain Modifications on Biological Activity (e.g., Receptor Activation)
| Compound | Modification from Parent | Predicted Lipophilicity (LogP) | Expected Relative Activity | Rationale |
|---|---|---|---|---|
| (E)-4-methyl-hex-2-enoic acid | Shorter Chain (C6) | Lower | Potentially Lower/Higher | Altered fit in binding pocket; activity depends on optimal chain length for the specific target. |
| This compound | Parent Compound (C7) | Baseline | 100% | Reference compound. |
| (E)-4-methyl-oct-2-enoic acid | Longer Chain (C8) | Higher | Potentially Lower/Higher | May exceed optimal length for receptor binding, leading to reduced activity. cirad.fr |
| (E)-hept-2-enoic acid | Unbranched | Lower | Likely Altered | Removal of the methyl group changes the steric profile, affecting binding specificity. |
Stereochemical Influence on Receptor Binding and Efficacy
Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in molecular recognition by biological systems. longdom.org Chiral molecules, which are non-superimposable on their mirror images (enantiomers), often exhibit significantly different biological activities because receptors and enzyme active sites are themselves chiral. nih.govnih.gov
This compound possesses a chiral center at the C4 carbon, meaning it can exist as two distinct enantiomers: (R)-4-methyl-hept-2-enoic acid and (S)-4-methyl-hept-2-enoic acid. It is highly probable that these two isomers will have different biological effects. One enantiomer (the eutomer) may fit perfectly into a specific binding site, leading to a potent biological response, while the other (the distomer) may bind with much lower affinity or not at all. This stereoselectivity is a fundamental principle in pharmacology and is critical for understanding the compound's mechanism of action. nih.gov The precise spatial orientation of the methyl group and the rest of the alkyl chain relative to the carboxylic acid and the double bond will dictate the efficiency of its interaction with a target protein.
Interactive Table 2: Theoretical Influence of Stereochemistry at C4 on Receptor Binding Affinity
| Isomer | Configuration | Predicted Interaction with a Chiral Receptor | Expected Binding Affinity (Kd) | Expected Efficacy |
|---|---|---|---|---|
| (R)-4-methyl-hept-2-enoic acid | R | May form optimal hydrophobic and steric interactions. | Lower (Higher Affinity) | Higher |
| (S)-4-methyl-hept-2-enoic acid | S | May experience steric hindrance or suboptimal contact. | Higher (Lower Affinity) | Lower |
Role of the Carboxylic Acid Moiety in Molecular Recognition
The carboxylic acid group is a defining feature of fatty acids and is often essential for their biological activity. This moiety is typically deprotonated at physiological pH, forming a carboxylate anion. This negative charge is frequently a critical anchor point for binding to receptors, often forming strong ionic interactions (salt bridges) with positively charged amino acid residues like arginine or lysine (B10760008) within the binding pocket. nih.govacs.org
Beyond ionic interactions, the carboxyl group is an excellent hydrogen bond donor and acceptor, further stabilizing the ligand-receptor complex. acs.org Its presence is a common requirement for the activation of several G protein-coupled receptors (GPCRs) that are specifically activated by fatty acids. nih.gov
In drug design, if the carboxylic acid group contributes to poor membrane permeability or rapid metabolism, it is sometimes replaced with a bioisostere—a different functional group with similar physicochemical properties. morressier.com Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, or sulfonamides, which can mimic the acidic and hydrogen-bonding characteristics of the original group while offering different pharmacokinetic profiles. nih.gov
Interactive Table 3: Effect of Carboxylic Acid Moiety and Its Bioisosteres on Activity
| Compound Analog | Functional Group | Key Interaction Type | Expected Acidity (pKa) | Predicted Biological Activity |
|---|---|---|---|---|
| This compound | Carboxylic Acid | Ionic, H-Bonding | ~4-5 | High (as endogenous ligand mimic) |
| Analog with Tetrazole | 5-substituted Tetrazole | Ionic, H-Bonding | ~4-5 | Potentially Retained/Enhanced |
| Analog with Hydroxamic Acid | Hydroxamic Acid | H-Bonding, Metal Chelation | ~9 | Likely Reduced/Altered |
Effects of Double Bond Position and Configuration on Bioactivity
The presence, position, and geometry of carbon-carbon double bonds profoundly affect the structure and function of fatty acids. nih.gov The double bond in this compound is located at the C2-C3 position, making it an α,β-unsaturated carboxylic acid. This conjugation influences the electronic properties of the carboxyl group and can make the molecule susceptible to Michael addition reactions in certain biological contexts.
The configuration of the double bond is equally important. The "(E)" designation signifies a trans geometry, where the main carbon chains are on opposite sides of the double bond. This results in a relatively straight, linear molecular shape. In contrast, a "(Z)" or cis isomer would introduce a distinct "kink" or bend in the molecule. quora.com This difference in three-dimensional shape is critical for how the molecule fits into a binding site. A linear trans fatty acid will interact with a receptor differently than a bent cis fatty acid, often leading to dramatic differences in biological activity. researchgate.net Moving the double bond to other positions (e.g., C3-C4 or C4-C5) would also create structurally distinct isomers with different chemical properties and biological activities. researchgate.net
Interactive Table 4: Predicted Impact of Double Bond Isomerism on Biological Activity
| Isomer | Double Bond Position | Configuration | Molecular Shape | Expected Receptor Fit |
|---|---|---|---|---|
| This compound | C2-C3 | E (trans) | Relatively Linear | Specific fit for trans-like ligands |
| (Z)-4-methyl-hept-2-enoic acid | C2-C3 | Z (cis) | Kinked/Bent | Poor fit in a trans-binding site |
| (E)-4-methyl-hept-3-enoic acid | C3-C4 | E (trans) | Relatively Linear | Different; altered electronics |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized analogs, thereby guiding medicinal chemistry efforts. esrf.fr
For a series of analogs of this compound, a QSAR study would involve several steps. First, a diverse set of derivatives would be synthesized by systematically modifying its features (e.g., altering chain length, branch position, stereochemistry, or replacing the carboxylic acid). Next, the biological activity of each compound would be measured in a relevant assay. Finally, various physicochemical properties, known as molecular descriptors, would be calculated for each molecule. These descriptors can include:
Steric properties: Molecular volume, surface area, specific shape indices.
Electronic properties: Partial atomic charges, dipole moment, HOMO/LUMO energies.
Hydrophobic properties: LogP (partition coefficient), a measure of lipophilicity.
Topological properties: Descriptors of molecular connectivity and branching.
A statistical method, such as multiple linear regression, would then be used to build an equation that links these descriptors to the observed biological activity. nih.gov Such a model could reveal, for example, that activity is positively correlated with lipophilicity but negatively correlated with the steric bulk around the C4 position, providing valuable predictive insights for designing more potent molecules.
Interactive Table 5: Conceptual Data for a QSAR Model of this compound Analogs
| Analog | LogP (Hydrophobicity) | Steric Bulk at C4 (Descriptor) | Electronic Descriptor (e.g., Dipole) | Measured Activity (IC50, µM) |
|---|---|---|---|---|
| Analog 1 | 2.1 | 1.0 | 2.5 | 50 |
| Analog 2 | 2.5 | 1.0 | 2.4 | 25 |
| Analog 3 | 2.9 | 1.0 | 2.3 | 60 |
| Analog 4 | 2.5 | 1.5 | 2.4 | 150 |
Advanced Analytical Methodologies for E 4 Methyl Hept 2 Enoic Acid
Extraction and Sample Preparation from Complex Biological Matrices
The effective analysis of (E)-4-methyl-hept-2-enoic acid, a type of volatile fatty acid (VFA), from complex biological samples such as fermentation broths, wastewater, or physiological fluids is critically dependent on the initial extraction and sample preparation steps. encyclopedia.pubutwente.nl These steps are designed to isolate the analyte from interfering substances, concentrate it, and prepare it for instrumental analysis.
Commonly employed extraction techniques include:
Liquid-Liquid Extraction (LLE): This method partitions the analyte between the aqueous sample and an immiscible organic solvent. encyclopedia.pubresearchgate.net The choice of solvent is crucial; solvents like methyl tert-butyl ether (MTBE) and dichloromethane (B109758) (DCM) are frequently used for VFA extraction. researchgate.net The pH of the aqueous sample is typically acidified to below the pKa of the carboxylic acid, converting it to its more nonpolar, protonated form, which enhances its solubility in the organic solvent.
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to retain the analyte, which is then eluted with a suitable solvent. For carboxylic acids, anion-exchange sorbents are often effective. This technique offers high recovery rates and can effectively remove salts and other impurities that might interfere with subsequent analyses.
Following extraction, a derivatization step is often necessary, especially for gas chromatography and sometimes for liquid chromatography-mass spectrometry. Derivatization converts the carboxylic acid into a less polar and more volatile derivative, improving its chromatographic behavior and detection sensitivity. nih.govresearchgate.net Common derivatizing agents for fatty acids include pentafluorobenzyl bromide (PFBBr) for GC-MS analysis or 3-nitrophenylhydrazine (B1228671) (3-NPH) for LC-MS analysis. nih.govshimadzu.com
Table 1: Comparison of Extraction Techniques for Volatile Fatty Acids
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Simple, cost-effective. | Can be labor-intensive, requires large volumes of organic solvents. researchgate.net |
| Solid-Phase Extraction (SPE) | Adsorption onto a solid sorbent followed by elution. | High selectivity and concentration factor, reduced solvent usage. | Sorbent cost, potential for column clogging with complex samples. nih.gov |
Chromatographic Separation Techniques
Chromatography is the cornerstone for separating this compound from other components in a mixture, including its own isomers. Both gas and high-performance liquid chromatography are widely used.
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a robust and highly sensitive method for the analysis of volatile and semi-volatile compounds like fatty acids. researchgate.netnih.gov For GC analysis, this compound must first be derivatized to increase its volatility, typically by converting it to its methyl ester (FAME) or other suitable esters. researchgate.net
The selection of the GC column is critical for achieving separation, especially from structurally similar branched-chain fatty acid isomers which can often co-elute. researchgate.netacs.org
Polar Columns: Columns with polar stationary phases, such as those containing cyanopropylphenyl polysiloxane (e.g., DB-225ms), are effective for separating fatty acid derivatives based on differences in polarity and boiling point. nih.gov
Nonpolar Columns: Columns with nonpolar stationary phases, like those with 5% phenyl methylpolysiloxane (e.g., DB-5ms), separate compounds primarily based on their boiling points. While generally robust, they may offer less selectivity for resolving complex isomer mixtures compared to polar columns. nih.gov
Table 2: Typical GC Columns for Branched-Chain Fatty Acid Analysis
| Column Phase | Polarity | Separation Principle | Application Notes |
|---|---|---|---|
| 50% Cyanopropylphenyl Polysiloxane (e.g., DB-225ms) | Polar | Polarity, boiling point | Good selectivity for geometric (cis/trans) and positional isomers of FAMEs. nih.gov |
High-performance liquid chromatography (HPLC) provides a powerful alternative to GC, particularly for analytes that are not easily volatilized or for analyses where derivatization is to be avoided. nih.govhplc.eu However, for short-chain fatty acids like this compound, challenges such as poor retention on standard reversed-phase columns and low UV absorbance necessitate specific methodological approaches. nih.govnih.gov
Reversed-Phase HPLC: This is the most common HPLC mode. To analyze underivatized fatty acids, mobile phases are often highly aqueous and may contain an acid modifier to suppress the ionization of the carboxyl group, thereby increasing retention. sielc.comsielc.com
Derivatization for HPLC: To enhance detection sensitivity and improve chromatographic retention, pre-column derivatization is frequently employed. Reagents that introduce a chromophore or fluorophore are used for UV or fluorescence detection, respectively. For LC-MS, derivatization reagents are chosen to improve ionization efficiency. nih.govshimadzu.comresearchgate.net For instance, derivatization with 3-nitrophenylhydrazine (3-NPH) allows for sensitive detection by LC-MS/MS in negative ion mode. shimadzu.com
Column Selection: Standard C18 columns are widely used for separating fatty acid derivatives. researchgate.netnih.gov For separating challenging isomers, columns with different selectivities, such as those with cholesterol-based stationary phases or chiral stationary phases, can provide enhanced resolution. hplc.eunih.gov
Spectroscopic Characterization and Elucidation
Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound and for its quantification in complex mixtures.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating molecular structure, including the stereochemistry of the double bond. nih.govnih.gov
¹H NMR: The proton NMR spectrum provides key information. The coupling constant (J-value) between the two protons across the double bond (H2 and H3) is diagnostic of the geometry. For the (E)-isomer (trans), this coupling constant is typically large, in the range of 11–18 Hz, whereas for the (Z)-isomer (cis), it is smaller (6–12 Hz). The chemical shifts of the olefinic protons (typically in the 5-7 ppm region) and the allylic protons also provide valuable structural information. nih.govdergipark.org.tr
¹³C NMR: The carbon NMR spectrum complements the proton data. The chemical shifts of the carbons in the double bond and the allylic carbons can help confirm the structure. dss.go.th
2D NMR Techniques: Advanced 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule. nih.gov For determining the absolute configuration of the chiral center at C4, derivatization with a chiral derivatizing agent (CDA) followed by NMR analysis can be employed to create diastereomers with distinguishable NMR signals. researchgate.net
Mass spectrometry, especially when coupled with a chromatographic separation technique (GC-MS or LC-MS), is the gold standard for sensitive and selective metabolite profiling. nih.govnih.gov
GC-MS: In electron ionization (EI) mode, the derivatized fatty acid will produce a characteristic fragmentation pattern that can be used for identification by comparison to spectral libraries. Chemical ionization (CI) is a softer ionization technique that often preserves the molecular ion, aiding in molecular weight determination. acs.org Tandem mass spectrometry (MS/MS) experiments on the molecular ion can yield fragments that are characteristic of the branch position. acs.org
LC-MS/MS: This technique has become increasingly popular for analyzing fatty acids due to its high sensitivity and specificity. nih.gov Electrospray ionization (ESI) is commonly used, and as mentioned, derivatization can significantly improve ionization efficiency. nih.gov In metabolite profiling studies, quantification is typically performed using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where the mass spectrometer is set to detect a specific precursor ion and one or more of its characteristic product ions. chemrxiv.org This approach provides excellent selectivity and allows for accurate quantification even at very low concentrations in complex biological matrices. chemrxiv.orgplos.org
Table 3: Summary of Analytical Techniques for this compound
| Technique | Information Provided | Key Considerations |
|---|---|---|
| GC-MS | Separation, identification, quantification. nih.gov | Requires derivatization to increase volatility. researchgate.net Column selection is key for isomer separation. acs.org |
| HPLC-MS/MS | Separation, identification, quantification. nih.gov | Derivatization often needed to improve retention and ionization. shimadzu.com High sensitivity and specificity. nih.gov |
| ¹H NMR | Stereochemistry of the double bond (E/Z), structural confirmation. nih.gov | Requires pure sample or relatively high concentration. J-coupling constants are critical for stereochemical assignment. dergipark.org.tr |
| ¹³C NMR | Confirms carbon skeleton and functional groups. dss.go.th | Complements ¹H NMR data for full structural assignment. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental analytical techniques employed in the structural elucidation and characterization of organic compounds, including this compound. These methods provide valuable information about the functional groups present and the extent of conjugation within the molecule.
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. For this compound, the key functional groups—the carboxylic acid and the α,β-unsaturated system—give rise to characteristic absorption bands. The O-H bond of the carboxylic acid produces a very broad absorption in the range of 2500-3300 cm⁻¹. openstax.orglibretexts.orgorgchemboulder.com The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to show a strong absorption between 1710 and 1760 cm⁻¹. openstax.orglibretexts.org Due to the conjugation with the carbon-carbon double bond, this C=O stretching frequency is typically lowered by 20 to 30 cm⁻¹ compared to a saturated carboxylic acid. libretexts.org The C=C double bond of the α,β-unsaturated system will exhibit a stretching vibration in the region of 1680-1640 cm⁻¹. pressbooks.pub
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-electrons. The conjugated system in this compound, formed by the carbonyl group and the carbon-carbon double bond, is responsible for its UV absorption. α,β-unsaturated carboxylic acids typically exhibit a π → π* transition, resulting in an absorption maximum (λmax) around 210 nm. researchgate.net
The following table summarizes the expected spectroscopic data for this compound based on its structural features and general spectroscopic principles.
| Spectroscopic Data for this compound | |
| Analytical Technique | Characteristic Absorption |
| Infrared (IR) Spectroscopy | O-H stretch: 2500-3300 cm⁻¹ (broad) |
| C=O stretch: ~1690-1730 cm⁻¹ (strong) | |
| C=C stretch: ~1640-1680 cm⁻¹ (medium) | |
| C-O stretch: 1210-1320 cm⁻¹ | |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | λmax: ~210 nm (π → π* transition) |
Advanced Techniques for Stereoisomer Differentiation
This compound possesses a chiral center at the C4 position, meaning it can exist as a pair of enantiomers (R and S isomers). Differentiating and quantifying these stereoisomers is crucial in many research contexts, particularly in fields like natural product synthesis and pharmacology, where the biological activity of enantiomers can differ significantly. Advanced chromatographic techniques are the primary methods for achieving this separation.
One of the most effective approaches for the resolution of carboxylic acid enantiomers is chiral High-Performance Liquid Chromatography (HPLC) . This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, their separation. The choice of the chiral stationary phase is critical and often depends on the specific structure of the analyte. For carboxylic acids, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and macrocyclic glycopeptide phases have shown success. researchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, which differ in their stability. researchgate.net
Another powerful strategy involves the derivatization of the enantiomers with a chiral resolving agent to form diastereomers. libretexts.org These diastereomers have distinct physical properties and can be separated using standard, non-chiral chromatography techniques such as gas chromatography (GC) or HPLC. For a carboxylic acid like this compound, a chiral amine can be used as the derivatizing agent to form diastereomeric amides. tcichemicals.com The resulting diastereomers can then be separated, and subsequent hydrolysis can yield the individual, enantiomerically pure acids.
Quantitative Analysis and Validation in Research Samples
Accurate quantification of this compound in various research samples, such as biological fluids or reaction mixtures, is essential for many studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique well-suited for this purpose. nih.govavantiresearch.com Due to the polarity and relatively low volatility of carboxylic acids, a derivatization step is typically required prior to GC-MS analysis. nih.gov Silylation, which converts the carboxylic acid to a more volatile trimethylsilyl (B98337) (TMS) ester, is a common and effective derivatization method for organic acids. nih.gov
The quantitative analysis by GC-MS is often performed in the Selected Ion Monitoring (SIM) mode, which enhances sensitivity and selectivity by monitoring only specific ions characteristic of the analyte. For method validation, several key parameters must be assessed to ensure the reliability of the results. These parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. researchgate.netnih.gov
Linearity is established by analyzing a series of standard solutions of known concentrations to generate a calibration curve. The correlation coefficient (r²) of the calibration curve should ideally be close to 1. LOD is the lowest concentration of the analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. Accuracy is determined by recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage of the recovered analyte is calculated. Precision , which reflects the closeness of repeated measurements, is typically expressed as the relative standard deviation (%RSD) for intra-day and inter-day analyses.
The following table outlines typical validation parameters for a quantitative GC-MS method for an organic acid, which would be applicable to the analysis of this compound.
| Method Validation Parameters for Quantitative Analysis of this compound by GC-MS | |
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 80-120% |
| Precision (%RSD) | < 15% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |
Metabolic Fate and Biotransformation of E 4 Methyl Hept 2 Enoic Acid in Biological Systems
Pathways of Catabolism and Degradation in Organisms
No information is currently available on the specific catabolic pathways for (E)-4-methyl-hept-2-enoic acid in any organism.
Enzymatic Biotransformation Reactions (e.g., Oxidation, Reduction, Conjugation)
There is no published research detailing the specific enzymatic reactions, such as oxidation, reduction, or conjugation, that this compound undergoes in biological systems.
Influence of Microbial Communities on this compound Metabolism
The role of microbial communities in the metabolism of this compound has not been investigated.
Excretion and Elimination Pathways in Model Organisms
Specific excretion and elimination pathways for this compound and its potential metabolites have not been identified in any model organisms.
Environmental Persistence and Biotransformation in Abiotic Systems
Data on the environmental persistence and abiotic biotransformation of this compound is not available in the current scientific literature.
Future Research Directions and Emerging Applications
Unraveling Undiscovered Biosynthetic Pathways
The biosynthetic origins of (E)-4-methyl-hept-2-enoic acid are currently not well-defined. While general fatty acid metabolism is extensively studied, the specific enzymatic processes leading to the formation of this and other methyl-branched unsaturated fatty acids are often unique and organism-specific. Future research will likely focus on identifying the specific enzymes and genetic pathways responsible for its synthesis.
Key Research Objectives:
Identification of Precursor Molecules: Determining the primary metabolic building blocks that contribute to the carbon skeleton of this compound.
Characterization of Key Enzymes: Isolating and characterizing the specific elongases, desaturases, and methyltransferases involved in its synthesis.
Genetic Pathway Elucidation: Using genomic and transcriptomic approaches to identify the gene clusters responsible for producing the necessary biosynthetic enzymes.
Insights into these pathways could be drawn from studies on other methyl-branched fatty acids, which are known to be synthesized via specialized pathways in various organisms, including bacteria and marine cyanobacteria. Understanding the de novo synthesis of such compounds is crucial for their potential biotechnological production.
Exploration of Novel Ecological Roles and Interspecies Dynamics
Methyl-branched fatty acids are known to play significant roles in the chemical ecology of various organisms. They can act as signaling molecules, components of cell membranes affecting fluidity, or as defense compounds. The ecological function of this compound is a promising area for future investigation.
Potential Ecological Functions to Explore:
Pheromonal Communication: Investigating its role as a potential pheromone in insects or other animals.
Antimicrobial or Antifungal Activity: Assessing its ability to inhibit the growth of competing microorganisms in its natural environment.
Membrane Structural Component: In organisms that produce it, determining if it is incorporated into phospholipids to modulate membrane properties, such as fluidity and permeability. For instance, monomethyl branched-chain fatty acids are essential for the growth and development of certain organisms like Caenorhabditis elegans nih.gov.
Research in this area would likely involve sampling from environments where this compound might be present, such as in specific microorganisms or plant volatile emissions, and studying its interactions with other organisms in those ecosystems.
Development of Advanced Bioanalytical Techniques for In Situ Monitoring
To understand the dynamic roles of this compound in biological systems, sensitive and selective analytical methods for its real-time, in situ detection are necessary. Current methods for analyzing volatile fatty acids often involve sample collection followed by laboratory analysis, which may not capture rapid changes in concentration.
Future Analytical Developments May Include:
Optical Sensors: Development of portable optical sensors for on-site, continuous monitoring in environments like anaerobic digesters where volatile fatty acids are key intermediates sswm.info.
Electrochemical Biosensors: Creation of biosensors based on electroactive biofilms that can specifically detect and quantify this fatty acid in complex mixtures dtu.dkacs.org.
Advanced Mass Spectrometry Techniques: Application of high-resolution mass spectrometry coupled with advanced chromatographic techniques for untargeted lipidomics to identify and quantify the compound in environmental and biological samples frontiersin.org.
Mid-Infrared Spectroscopy: Utilization of attenuated total reflectance Fourier-transform infrared (ATR-FTIR) spectroscopy for online monitoring of individual volatile fatty acids in bioprocesses sswm.info.
These advanced techniques would enable researchers to track the production and consumption of this compound in real-time, providing valuable insights into its metabolic and ecological significance.
Rational Design of Bioactive Analogs for Specific Research Probes
Bioactive lipids and their derivatives are of great interest for biomedical applications nih.gov. Once the biological activities of this compound are better understood, the rational design of synthetic analogs could lead to the development of valuable research tools and potential therapeutic agents.
Strategies for Analog Design:
Structural Modification: Systematically altering the structure of the molecule, for example, by changing the position of the methyl group or the double bond, to understand structure-activity relationships.
Fluorescent or Isotopic Labeling: Incorporating fluorescent tags or stable isotopes into the molecule to create probes for tracking its uptake, localization, and metabolism within cells and organisms.
Synthesis of Prodrugs: Designing derivatives that are inactive until metabolized to the active form in a specific target tissue or cell type.
The synthesis and evaluation of such analogs could be guided by computational modeling and in vitro screening assays to predict their biological activity and target interactions.
Integration with Systems Biology and Metabolomics Approaches
A holistic understanding of the role of this compound can be achieved by integrating its study into the broader context of an organism's metabolism using systems biology and metabolomics.
Key Aspects of this Integrated Approach:
Metabolic Modeling: Incorporating the biosynthetic and metabolic pathways of this compound into genome-scale metabolic models to predict its impact on cellular metabolism under different conditions.
Metabolomic Profiling: Using untargeted metabolomics to identify correlations between the levels of this compound and other metabolites, which can provide clues to its function nih.govnih.gov. Fatty acid profiling is a key methodology for microbial identification and community structure characterization creative-proteomics.com.
By combining these "omics" approaches, researchers can move from a reductionist view of a single molecule to a systems-level understanding of its role in complex biological networks nih.govnih.gov.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (E)-4-methyl-hept-2-enoic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves aldol condensation or oxidation of corresponding alkenols. Reaction optimization includes adjusting temperature (e.g., 60–80°C for controlled stereoselectivity), solvent polarity (e.g., ethanol/water mixtures), and catalysts (e.g., Pd/C for hydrogenation side reactions). Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .
- Example Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Aldol Condensation | Ethanol, NaOH, 70°C | 65–75 | 90 |
| Oxidation | KMnO₄, H₂O, RT | 80–85 | 95 |
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SHELXL ) is definitive. Alternatively, NMR coupling constants () and NOESY (absence of cross-peaks between C4 methyl and C2 protons) validate the E-configuration .
Q. What analytical techniques are most effective for purity assessment?
- Methodological Answer : Use HPLC (C18 column, 0.1% H₃PO₄ in acetonitrile/water) for quantitative analysis. FTIR (C=O stretch at ~1700 cm⁻¹) and GC-MS (m/z 142 [M-H₂O]⁺) confirm structural integrity .
Advanced Research Questions
Q. How should researchers address discrepancies in reported spectroscopic data for this compound?
- Methodological Answer : Conduct systematic error analysis (e.g., solvent polarity effects on NMR shifts). Cross-validate using multiple techniques (e.g., compare IR carbonyl stretches with computational DFT calculations). Document raw data in appendices to enable reproducibility .
Q. What computational approaches predict the reactivity of this compound in organic reactions?
- Methodological Answer : Density Functional Theory (DFT) models (B3LYP/6-31G*) calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular dynamics simulations assess solvent effects on reaction pathways .
Q. How can meta-analysis techniques resolve conflicting findings on biological activity?
- Methodological Answer : Apply PRISMA guidelines for systematic reviews. Stratify studies by assay type (e.g., enzyme inhibition vs. cytotoxicity). Use random-effects models to account for heterogeneity in experimental designs .
Q. What strategies elucidate reaction mechanisms involving this compound using kinetic studies?
- Methodological Answer : Conduct pseudo-first-order kinetics under varying pH and temperature. Isotopic labeling (e.g., deuterated solvents) tracks proton transfer steps. Eyring plots (, ) differentiate between concerted and stepwise mechanisms .
Data Presentation and Reproducibility
Q. What are best practices for documenting synthetic procedures and spectral data?
- Methodological Answer : Follow IUPAC guidelines for reporting yields, purity, and instrumentation parameters. Include raw NMR/IR spectra in supplementary materials. Use consistent significant figures (e.g., ±0.01 g for mass measurements) .
Q. How can researchers balance open data requirements with proprietary constraints?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
